molecular formula C9H10N2O2 B13199413 Methyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate

Methyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate

Cat. No.: B13199413
M. Wt: 178.19 g/mol
InChI Key: JKTCQVPXJLONJV-UHFFFAOYSA-N
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Description

Methyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an ethyl group at the 1-position and a prop-2-ynoate group at the 3-position of the imidazole ring. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of Methyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The prop-2-ynoate group can participate in covalent bonding with target proteins, leading to inhibition or activation of specific biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(1-ethyl-1H-imidazol-4-yl)prop-2-ynoate is unique due to the presence of both the ethyl group at the 1-position and the prop-2-ynoate group at the 3-position of the imidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

methyl 3-(1-ethylimidazol-4-yl)prop-2-ynoate

InChI

InChI=1S/C9H10N2O2/c1-3-11-6-8(10-7-11)4-5-9(12)13-2/h6-7H,3H2,1-2H3

InChI Key

JKTCQVPXJLONJV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=C1)C#CC(=O)OC

Origin of Product

United States

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